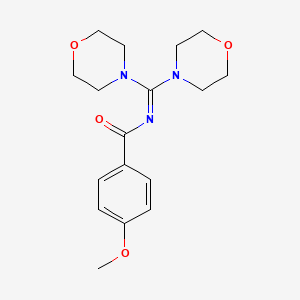![molecular formula C32H32I2N2 B12526103 2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide CAS No. 653584-10-2](/img/structure/B12526103.png)
2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide is a complex organic compound that belongs to the family of indolium salts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide typically involves a multi-step process. One common method includes the reaction of 1,1,3-trimethyl-1H-benzo[e]indole with ethene-1,2-diyl bis(diiodide) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced indolium derivatives.
Substitution: Formation of halogen-substituted indolium salts.
Scientific Research Applications
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)[][3].
Mechanism of Action
The mechanism of action of 2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. In materials science, its unique electronic properties allow it to function as an efficient charge carrier in organic semiconductors .
Comparison with Similar Compounds
Similar Compounds
- 1,1,3-Trimethyl-1H-benzo[e]indolium chloride
- 1,1,3-Trimethyl-1H-benzo[e]indolium bromide
- Ethene-1,2-diyl bis(1,1,3-trimethyl-1H-benzo[e]indolium) chloride
Uniqueness
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide is unique due to its specific structural configuration, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high stability and efficiency, such as in organic electronics and photodynamic therapy .
Properties
CAS No. |
653584-10-2 |
|---|---|
Molecular Formula |
C32H32I2N2 |
Molecular Weight |
698.4 g/mol |
IUPAC Name |
1,1,3-trimethyl-2-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]benzo[e]indol-3-ium;diiodide |
InChI |
InChI=1S/C32H32N2.2HI/c1-31(2)27(33(5)25-17-15-21-11-7-9-13-23(21)29(25)31)19-20-28-32(3,4)30-24-14-10-8-12-22(24)16-18-26(30)34(28)6;;/h7-20H,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
SFVWURBEULXFKR-UHFFFAOYSA-L |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


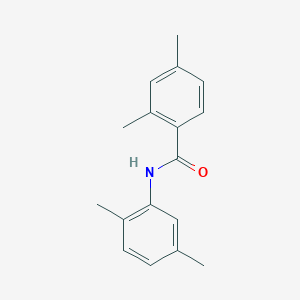
![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
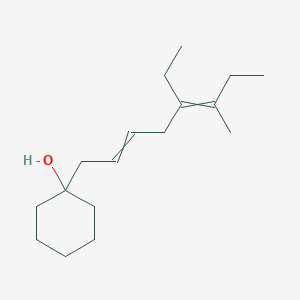
![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
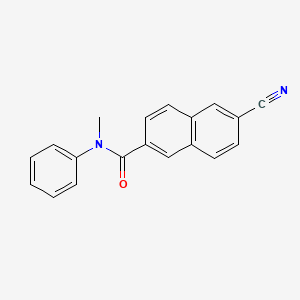
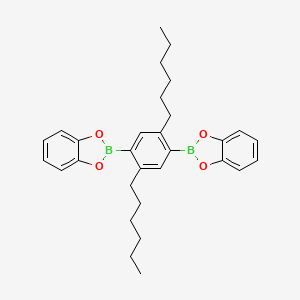
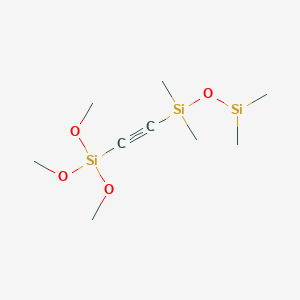
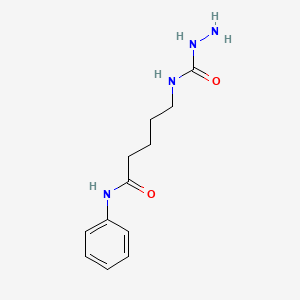
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)
